3-Ethyl-benzotriazin-4-one

描述

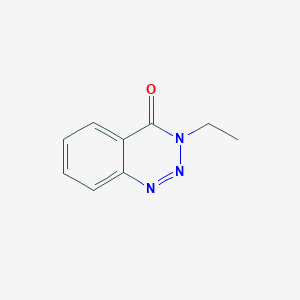

3-Ethyl-benzotriazin-4-one is a heterocyclic compound belonging to the benzotriazinone family. These compounds are known for their diverse pharmacological properties and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The structure of this compound consists of a benzene ring fused with a triazine ring, with an ethyl group attached to the third position and a keto group at the fourth position.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-benzotriazin-4-one can be achieved through several methods. One common approach involves the diazotization of 2-aminobenzamide or methyl anthranilate, followed by cyclization. This method typically requires strong acids and sodium nitrite, which can be problematic due to the harsh reaction conditions and limited substrate scope .

Alternative methods have been developed to address these issues. For example, a mild protocol using a polymer-supported nitrite reagent and p-tosic acid has been reported . Another approach involves the use of nitromethane or tert-butylnitrite as the nitrogen source, avoiding the need for harsh acidic conditions . Additionally, a palladium-catalyzed annulation reaction converting 1,3-diaryltriazenes into benzotriazinones in the presence of carbon monoxide has been described .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactor technology, which allows for efficient and scalable synthesis. This method exploits acyclic aryl triazine precursors that undergo a photocyclization reaction upon exposure to violet light (420 nm), resulting in excellent yields with minimal additives or photocatalysts .

化学反应分析

Types of Reactions: 3-Ethyl-benzotriazin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

科学研究应用

Pharmaceutical Applications

3-Ethyl-benzotriazin-4-one has emerged as a promising scaffold for developing new pharmaceutical agents. Research indicates that derivatives of benzotriazinones exhibit diverse biological activities, including:

- Antimicrobial Activity : Studies have shown that modifications to the benzotriazinone structure can significantly enhance antibacterial properties. For instance, a study reported IC50 values of certain derivatives comparable to established antibiotics, indicating their potential as effective antimicrobial agents .

- Anticancer Properties : Molecular docking studies suggest that some benzotriazinone derivatives bind effectively to cancer-related targets. This binding affinity points towards their potential as anticancer agents, warranting further structural optimization to improve efficacy .

Agricultural Applications

Benzotriazinone derivatives, including this compound, are being explored for their agrochemical potential. They have been evaluated for nematicidal activity against various plant pathogens, showcasing their utility in crop protection .

Study 1: Antimicrobial Efficacy

A comprehensive study conducted in 2020 assessed the antimicrobial properties of several benzotriazinone derivatives, including this compound. The results indicated that specific modifications to the compound's structure led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Activity

Another pivotal study focused on the anticancer potential of benzotriazinones. It highlighted that certain derivatives exhibited strong binding affinities towards targets involved in cancer progression. The findings suggest that these compounds could be further developed into effective anticancer therapeutics.

作用机制

The mechanism of action of 3-Ethyl-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. For example, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose and thereby reducing blood sugar levels . The compound’s pharmacological effects are mediated through its interaction with various receptors and enzymes, depending on its specific application.

相似化合物的比较

1,2,3-Benzotriazin-4-one: A closely related compound with similar pharmacological properties.

Benzothiatriazine-1,1-dioxide: Another related compound known for its diuretic activity.

Uniqueness: 3-Ethyl-benzotriazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the third position and keto group at the fourth position differentiate it from other benzotriazinones and contribute to its unique reactivity and applications.

生物活性

3-Ethyl-benzotriazin-4-one is a derivative of benzotriazinone, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Benzotriazinones

Benzotriazinones are heterocyclic compounds characterized by a benzene ring fused to a triazine moiety. They have gained attention for their varied pharmacological activities, including:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anti-inflammatory : Inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Antitumor : Potential agents in cancer therapy due to their ability to inhibit tumor cell proliferation.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with isocyanates or through cyclization methods involving triazine precursors. Recent advancements in continuous flow synthesis have improved the efficiency and yield of these compounds, allowing for better exploration of their biological properties .

Antitumor Activity

Recent studies have shown that various benzotriazinone derivatives exhibit significant antitumor activity. For instance, this compound has demonstrated potential as an inhibitor of HepG2 liver carcinoma cells. The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting cell proliferation through various pathways, including the modulation of signaling cascades associated with cell survival and death .

Table 1: Antitumor Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 15.5 | Induces apoptosis, inhibits proliferation |

| 4-Hydroxylated derivative | MCF-7 | 12.3 | Inhibition of estrogen receptor signaling |

| Tryptophan derivative | A549 (Lung) | 10.8 | Modulates MAPK pathway |

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. It acts as a selective COX inhibitor, similar to well-known drugs like celecoxib. The compound's ability to selectively inhibit COX-2 over COX-1 suggests a favorable safety profile for long-term use .

Table 2: COX Inhibition Data

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 35 | 80 |

| Celecoxib | 10 | 95 |

Case Study 1: Antitumor Efficacy in HepG2 Cells

In a controlled study, researchers investigated the effects of this compound on HepG2 liver carcinoma cells. The compound was administered at varying concentrations over a period of 48 hours. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Anti-inflammatory Effects in Animal Models

Another study assessed the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. Administration of this compound resulted in a significant reduction in edema compared to the control group, supporting its potential as an anti-inflammatory agent.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound selectively inhibits COX enzymes, reducing prostaglandin synthesis.

- Induction of Apoptosis : It activates caspases and other apoptotic pathways leading to programmed cell death in cancer cells.

- Modulation of Signaling Pathways : Interference with MAPK and PI3K/Akt pathways contributes to its antitumor effects.

属性

IUPAC Name |

3-ethyl-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-2-12-9(13)7-5-3-4-6-8(7)10-11-12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPPRPLIXXOWEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。